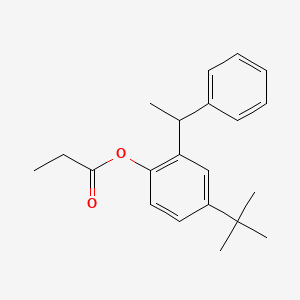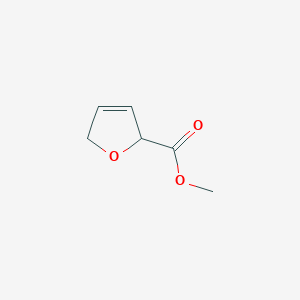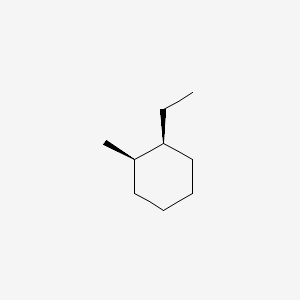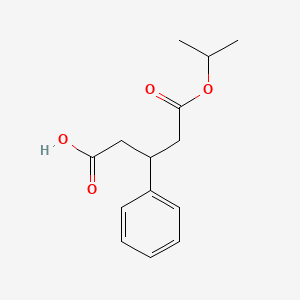
(Z)-3-(2,5-Dichlorophenyl)propenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2,5-Dichlorophenyl)propenoic acid is an organic compound characterized by the presence of a propenoic acid group attached to a dichlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,5-Dichlorophenyl)propenoic acid typically involves the reaction of 2,5-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(2,5-Dichlorophenyl)propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid group to an alcohol or alkane.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-3-(2,5-Dichlorophenyl)propenoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-3-(2,5-Dichlorophenyl)propenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(2,5-Dichlorophenyl)propenoic acid: The trans isomer of the compound with similar chemical properties but different spatial arrangement.
2,5-Dichlorophenylacetic acid: A related compound with a different functional group attached to the dichlorophenyl ring.
2,5-Dichlorobenzoic acid: Another related compound with a carboxylic acid group directly attached to the dichlorophenyl ring.
Uniqueness
(Z)-3-(2,5-Dichlorophenyl)propenoic acid is unique due to its specific structural arrangement, which can influence its reactivity and interactions with biological targets. The presence of the propenoic acid group and the dichlorophenyl ring provides a versatile platform for various chemical modifications and applications.
Propiedades
Fórmula molecular |
C9H6Cl2O2 |
|---|---|
Peso molecular |
217.05 g/mol |
Nombre IUPAC |
(Z)-3-(2,5-dichlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1- |
Clave InChI |
LYYBVUOVYNSRSE-RJRFIUFISA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)/C=C\C(=O)O)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)C=CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]-](/img/structure/B13812831.png)
![[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13812841.png)





![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)


![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)



